Methyl 5-amino-2-chlorothiazole-4-carboxylate

Synthetic Chemistry Cross-Coupling Reactions Building Block Selection

This compound delivers the non-negotiable 2-chloro-5-amino-4-methyl ester triad essential for sequential diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) at C2. Orthogonally protected amino and ester groups remain intact, enabling efficient SAR library synthesis for antibacterial and agrochemical safener programs. Supplied at 97% purity, ideal as a model substrate for methodology development. Request your custom quote today.

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 136538-94-8
Cat. No. B146939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-chlorothiazole-4-carboxylate
CAS136538-94-8
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(SC(=N1)Cl)N
InChIInChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)11-5(6)8-2/h7H2,1H3
InChIKeyDJZSROIEFSRXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-chlorothiazole-4-carboxylate (CAS 136538-94-8): Core Scaffold and Procurement Identity


Methyl 5-amino-2-chlorothiazole-4-carboxylate is a heterocyclic building block characterized by a 2-chloro-substituted thiazole ring bearing a 5-amino group and a 4-carboxylic acid methyl ester. Its molecular formula is C₅H₅ClN₂O₂S, with a molecular weight of 192.62 g/mol . The compound is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research, with a typical commercial purity specification of 97% and predicted physicochemical properties including a boiling point of 338.8±45.0 °C and a pKa of -0.35±0.10 .

Why Methyl 5-amino-2-chlorothiazole-4-carboxylate Cannot Be Interchanged with Common Thiazole Analogs


This compound occupies a specific functional space that resists generic substitution. Its defining triad—the 2-chloro substituent, the 5-amino group, and the 4-methyl ester—represents a precise regioisomeric and functional group combination distinct from other commercially available aminothiazole carboxylates. Unlike 2-aminothiazole-4-carboxylates, which lack the chlorine atom and offer entirely different reactivity profiles , and unlike ethyl ester analogs (CAS 1340583-40-5) that differ in ester alkyl chain length , this compound's substitution pattern is non-negotiable for synthetic routes requiring the 2-chloro handle for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions . The chlorine atom at position 2 serves as an essential synthetic handle that cannot be replicated by 2-unsubstituted or 2-alkyl-substituted thiazoles, while the methyl ester provides distinct solubility and reactivity characteristics compared to the free carboxylic acid .

Quantitative Differentiation Evidence: Methyl 5-amino-2-chlorothiazole-4-carboxylate vs. Analogs


Evidence 1: 2-Chloro Substituent Enables Post-Synthetic Diversification Not Accessible to 2-Aminothiazole-4-carboxylates

Methyl 5-amino-2-chlorothiazole-4-carboxylate contains a 2-chloro substituent that serves as a reactive handle for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, enabling post-synthetic diversification at the C2 position. In contrast, the structurally related methyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 914348-76-8) possesses an amino group at C2 and a chlorine atom at C5, completely altering the accessible reaction pathways . Patent literature documents that 2-chloro-4-substituted-5-thiazolecarboxylates are explicitly preferred intermediates for the preparation of herbicidal safeners, as the 2-chloro group can be subsequently substituted to introduce diverse functionality . This synthetic orthogonality is a critical differentiator in multi-step route design.

Synthetic Chemistry Cross-Coupling Reactions Building Block Selection

Evidence 2: Methyl Ester vs. Ethyl Ester Analog Confers Different Physicochemical and Reactive Properties

The methyl ester of 5-amino-2-chlorothiazole-4-carboxylate (MW 192.62) differs measurably from its ethyl ester analog ethyl 5-amino-2-chlorothiazole-4-carboxylate (CAS 1340583-40-5, MW 206.65) in both molecular weight and predicted physicochemical parameters . While direct comparative data on the target compound's biological activity is absent from the open literature, the class of 2-aminothiazole-4-carboxylates has demonstrated antibacterial activity, with Schiff base derivatives showing MIC values of 250-375 µg/mL against S. epidermidis and P. aeruginosa [1]. The methyl ester's smaller size and lower lipophilicity compared to the ethyl ester may influence membrane permeability and solubility in aqueous reaction media, making it the preferred choice for certain synthetic and medicinal chemistry applications requiring a compact ester moiety.

Physicochemical Properties Medicinal Chemistry Ester Selection

Evidence 3: 5-Amino-2-chlorothiazole-4-carboxylate Scaffold as Privileged Intermediate for Herbicidal Safener Synthesis

Patent EP 0027018 B1 explicitly identifies 2-amino-4-substituted-5-thiazolecarboxylic acids and their derivatives as intermediates for the preparation of 2-substituted-4-substituted-5-thiazolecarboxylic acid derivatives, which are disclosed to function as herbicidal safeners . The target compound methyl 5-amino-2-chlorothiazole-4-carboxylate bears the requisite 2-chloro substitution pattern specified in this patent family, distinguishing it from 2-amino-thiazole-4-carboxylates that lack the chlorine atom required for subsequent substitution. The patent further teaches that compounds of this class are useful for reducing herbicidal injury to crop plants, a functional application not demonstrated for 2-unsubstituted or 2-alkyl-substituted thiazole carboxylates.

Agrochemical Chemistry Herbicide Safeners Patent-Documented Utility

Optimal Use Scenarios for Methyl 5-amino-2-chlorothiazole-4-carboxylate in Research and Industrial Settings


Medicinal Chemistry: Synthesis of 2-Substituted Thiazole Derivatives via Cross-Coupling

This compound is optimally deployed as a starting material for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) targeting the C2 chlorine atom. The orthogonally protected 5-amino and 4-methyl ester groups remain intact during C2 functionalization, enabling sequential diversification to generate libraries of 2-substituted-5-amino-thiazole-4-carboxylates for structure-activity relationship (SAR) exploration. This approach is validated by the thiazole SAR literature, which demonstrates that modifications at the C2 position critically influence antibacterial potency against MRSA and that 2-aminothiazole-4-carboxylate scaffolds yield MIC values in the 250-375 µg/mL range against clinically relevant pathogens .

Agrochemical Research: Precursor for Herbicidal Safener Development

In agrochemical discovery programs, this compound serves as a key intermediate for the synthesis of 2-substituted-4-substituted-5-thiazolecarboxylic acid derivatives, which are documented as herbicidal safeners . The 2-chloro substituent provides a versatile handle for introducing diverse aryl, alkyl, or heteroaryl groups to optimize safener activity and crop selectivity. This application is directly supported by patent EP 0027018 B1, which establishes the utility of this scaffold class in reducing herbicide-induced crop injury.

Synthetic Methodology Development: Model Substrate for Thiazole C2 Functionalization

The compound's well-defined substitution pattern and commercial availability at 97% purity make it an ideal model substrate for developing and optimizing new synthetic methodologies for thiazole C2 functionalization. Researchers can leverage the distinct reactivity of the 2-chloro substituent for SₙAr with amines, alkoxides, or thiols, or for metal-catalyzed transformations, while the 5-amino and 4-ester groups provide convenient spectroscopic handles for reaction monitoring.

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